In-Depth Technical Guide: 1-(2-Cyclohexylethyl)-1H-imidazol-2-amine in Drug Discovery and Anti-Biofilm Applications
In-Depth Technical Guide: 1-(2-Cyclohexylethyl)-1H-imidazol-2-amine in Drug Discovery and Anti-Biofilm Applications
Executive Summary
1-(2-Cyclohexylethyl)-1H-imidazol-2-amine (CAS 1501334-48-0) is a specialized, commercially available building block belonging to the N1-alkylated 2-aminoimidazole (2-AI) class of heterocycles[1]. This molecule is characterized by a structural dichotomy: a highly polar, hydrogen-bonding 2-aminoimidazole head group paired with a lipophilic 2-cyclohexylethyl tail. In modern drug discovery, the 2-aminoimidazole scaffold is a privileged pharmacophore, widely utilized in the development of kinase inhibitors and, most notably, as a potent non-bactericidal agent for the dispersion of bacterial biofilms[2]. This whitepaper provides a comprehensive analysis of its physicochemical properties, synthetic methodologies, and pharmacological applications.
Physicochemical Profiling & Structural Dynamics
The pharmacological utility of 1-(2-cyclohexylethyl)-1H-imidazol-2-amine is heavily dictated by the electronic properties of its core. The 2-aminoimidazole ring participates in a guanidine-like resonance system. While the predicted pKa for the deprotonation of the core is ~15.1, the conjugate acid pKa is approximately 7.3[3][4]. This means the molecule exists in a dynamic equilibrium of neutral and protonated states at physiological pH, enabling it to act as both a hydrogen bond donor and acceptor. The addition of the 2-cyclohexylethyl group significantly increases the molecule's lipophilicity (LogP), enhancing its ability to partition into lipid-rich biological membranes or biofilm matrices.
Table 1: Key Physicochemical Properties
| Property | Value |
| Chemical Name | 1-(2-cyclohexylethyl)-1H-imidazol-2-amine |
| CAS Registry Number | 1501334-48-0 |
| Molecular Formula | C11H19N3 |
| Molecular Weight | 193.29 g/mol |
| Topological Polar Surface Area (tPSA) | 45.3 Ų (Based on 2-AI core)[4] |
| Hydrogen Bond Donors | 1 (-NH2 group) |
| Hydrogen Bond Acceptors | 2 (Imidazole nitrogens) |
| Predicted pKa | ~7.3 (Conjugate acid) / ~15.1 (Deprotonation)[3] |
Synthetic Methodologies: The Cyanamide Condensation Pathway
The synthesis of highly substituted 2-aminoimidazoles traditionally presents challenges due to the instability of intermediate alpha-haloketones[5]. However, a robust, self-validating two-step protocol utilizing cyanamide condensation provides high-yield access to N1-alkylated derivatives like 1-(2-cyclohexylethyl)-1H-imidazol-2-amine[6].
Step-by-Step Experimental Protocol
Step 1: Nucleophilic Alkylation to Form the Acetal Intermediate
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Reagents: 2-Cyclohexylethylamine (1.0 eq), bromoacetaldehyde diethyl acetal (1.1 eq), K₂CO₃ (2.0 eq), Acetonitrile.
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Procedure: Suspend K₂CO₃ in anhydrous acetonitrile. Add 2-cyclohexylethylamine and bromoacetaldehyde diethyl acetal. Reflux the mixture under an inert atmosphere for 16 hours. Filter the inorganic salts and concentrate the filtrate under reduced pressure. Purify via silica gel chromatography to yield N-(2,2-diethoxyethyl)-2-cyclohexylethanamine.
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Causality & Logic: Potassium carbonate (K₂CO₃) is selected as a mild, non-nucleophilic base to scavenge the HBr byproduct. This drives the S_N2 displacement forward without causing undesired elimination (dehydrohalogenation) of the sensitive acetal reagent. Acetonitrile provides a polar aprotic microenvironment that optimally solvates the transition state, accelerating the reaction.
Step 2: Acid-Catalyzed Cyclization
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Reagents: N-(2,2-diethoxyethyl)-2-cyclohexylethanamine (1.0 eq), Cyanamide (NH₂CN) (2.0 eq), Concentrated HCl (aq), Ethanol.
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Procedure: Dissolve the intermediate in ethanol. Add cyanamide followed by a catalytic amount of concentrated HCl. Heat the mixture to 80°C for 4-6 hours. Cool to room temperature, neutralize with NaOH (aq) to pH 8-9, and extract with ethyl acetate. Dry the organic layer over Na₂SO₄, concentrate, and recrystallize from hot ethanol.
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Causality & Logic: The addition of HCl serves a dual, highly orchestrated purpose. First, it catalyzes the hydrolysis of the diethyl acetal into a highly reactive aldehyde. Second, it protonates the cyanamide, increasing its electrophilicity and facilitating nucleophilic attack by the secondary amine to form a transient guanidinium intermediate. This intermediate rapidly undergoes intramolecular cyclization with the tethered aldehyde to construct the 2-aminoimidazole ring.
Caption: Synthetic workflow for 1-(2-cyclohexylethyl)-1H-imidazol-2-amine via cyanamide cyclization.
Pharmacological Application: Anti-Biofilm Activity
Bacterial biofilms—structured consortia of bacteria encased in a self-produced extracellular polymeric substance (EPS)—are notoriously tolerant to conventional antibiotics. 2-Aminoimidazoles are field-proven biofilm inhibitors and dispersants that operate through a non-bactericidal mechanism, thereby minimizing the evolutionary pressure that drives antibiotic resistance[2][7].
Mechanism of Action
The 2-aminoimidazole core acts as a modulator of bacterial two-component response regulators (e.g., CsgD in Salmonella and E. coli, or BfmR in Acinetobacter). By binding to these regulatory proteins, 2-AIs downregulate the transcription of genes responsible for EPS and curli fiber production (such as csgB and adrA)[2][8].
In the case of 1-(2-cyclohexylethyl)-1H-imidazol-2-amine, the 2-cyclohexylethyl tail plays a critical pharmacokinetic role. The lipophilic nature of this tail allows the molecule to partition effectively into the lipid-rich domains of the biofilm matrix and traverse the bacterial outer membrane, ensuring the active 2-AI pharmacophore reaches its intracellular target at therapeutically relevant concentrations.
Caption: Mechanism of 2-aminoimidazole-mediated biofilm dispersion and antibiotic resensitization.
Analytical Characterization & Validation
To ensure the trustworthiness of the synthesized compound, a self-validating analytical workflow must be employed. The following protocols are standard for confirming the purity and structural integrity of 1-(2-cyclohexylethyl)-1H-imidazol-2-amine:
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High-Performance Liquid Chromatography (HPLC):
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Protocol: Reverse-phase C18 column, gradient elution using Water/Acetonitrile supplemented with 0.1% Trifluoroacetic acid (TFA). Monitor at 220 nm and 254 nm.
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Causality: The basic nature of the 2-aminoimidazole ring (pKa ~7.3) causes severe peak tailing on standard silica-based stationary phases due to secondary interactions with residual silanols. The addition of 0.1% TFA ensures the imidazole core remains fully protonated, ion-pairing with the trifluoroacetate counterion to yield sharp, symmetrical chromatographic peaks.
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Mass Spectrometry (LC-MS): Electrospray ionization in positive mode (ESI+) will display a dominant [M+H]⁺ pseudomolecular ion at m/z 194.3, confirming the molecular weight.
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¹H NMR Spectroscopy (400 MHz, DMSO-d₆): Structural validation is confirmed by the presence of two distinct doublets in the aromatic region (approx. 6.5–6.8 ppm) corresponding to the imidazole backbone protons. A broad singlet integrating to 2H (approx. 5.5–6.0 ppm) confirms the exocyclic -NH₂ group, while a multiplet integrating to 11H (0.8–1.8 ppm) validates the intact cyclohexyl ring.
References
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ResearchGate - 2-Aminoimidazoles as potent inhibitors of contaminating brewery biofilms. Retrieved from: [Link][7]
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Organic Chemistry Portal - Imidazole Synthesis (Domino reaction of α-nitroepoxides and cyanamide). Retrieved from: [Link][6]
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LookChem - Cas 7720-39-0, 2-Aminoimidazole Chemical Properties. Retrieved from: [Link][3]
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Frontiers in Microbiology - An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants. Retrieved from: [Link][2]
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ASM Journals (Antimicrobial Agents and Chemotherapy) - Modulation of the Substitution Pattern of 5-Aryl-2-Aminoimidazoles Allows Fine-Tuning of Their Antibiofilm Activity. Retrieved from: [Link][8]
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PubChem (NIH) - 2-Aminoimidazole | C3H5N3 | CID 82140. Retrieved from:[Link][4]
Sources
- 1. 2-amine imidazole | Sigma-Aldrich [sigmaaldrich.cn]
- 2. Frontiers | An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants: Activity, Stability, and in vivo Biocompatibility [frontiersin.org]
- 3. lookchem.com [lookchem.com]
- 4. 2-Aminoimidazole | C3H5N3 | CID 82140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Imidazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
